molecular formula C12H16ClNO2 B8352025 ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate

Cat. No.: B8352025
M. Wt: 241.71 g/mol
InChI Key: DIOFGYDXXLGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 4-chlorophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The 4-chlorophenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: 2-(4-chlorophenylamino)-2-methylpropanoic acid and ethanol.

    Reduction: 2-(4-chlorophenylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of esters with biological systems and their potential biological activities.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 2-(4-chlorophenylamino)-2-methylpropanoic acid, which may interact with enzymes or receptors. The 4-chlorophenylamino group can also participate in binding interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenylamino)-2-methylpropanoate
  • Ethyl 2-(4-fluorophenylamino)-2-methylpropanoate
  • Ethyl 2-(4-methylphenylamino)-2-methylpropanoate

Uniqueness

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(4-chloroanilino)-2-methylpropanoate

InChI

InChI=1S/C12H16ClNO2/c1-4-16-11(15)12(2,3)14-10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3

InChI Key

DIOFGYDXXLGDDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloroaniline (2 g, 15.7 mmol), sodium bicarbonate (1.58 g, 18.8 mmol) and ethyl 2-bromo-2-methylpropanoate (6.12 g, 31.4 mmol) was heated at 140° C. in microwave reactor for 2 h. The reaction was cooled to rt and filtered. The filtrate was concentrated and purified by flash column chromatography using 0-40% EtOAc in heptanes as eluent. The product containing fractions were collected, concentrated, and dried under high vacuum overnight to give ethyl 2-(4-chlorophenylamino)-2-methylpropanoate (1.2 g, 32% yield) as an brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One

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